Copper chlorophyllin A
Overview
Description
Copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive and in alternative medicine. The most prevalent form is a sodium/copper derivative, known for its vibrant green color and various health benefits .
Preparation Methods
Copper chlorophyllin is typically prepared through a series of chemical reactions involving natural chlorophyll. The process begins with the extraction of chlorophyll from plant materials such as alfalfa using solvents like acetone, ethanol, and hexane . The extracted chlorophyll is then saponified by adding an alkali, such as sodium hydroxide, which removes the methyl and phytol ester groups . This is followed by the addition of copper sulfate to replace the central magnesium atom with copper . The resulting product is then purified and dried to obtain copper chlorophyllin .
Chemical Reactions Analysis
Copper chlorophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the chemoselective oxidation of benzylic alcohols and diarylmethanes in water, catalyzed by sodium copper chlorophyllin. This reaction produces arylcarbonyl compounds with high efficiency and selectivity . Common reagents used in these reactions include oxidizing agents like molecular oxygen and catalysts such as copper complexes . The major products formed from these reactions are aryl ketones and aldehydes .
Scientific Research Applications
Copper chlorophyllin has a wide range of scientific research applications across various fields:
Mechanism of Action
Copper chlorophyllin exerts its effects through several mechanisms. It has anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . The compound forms tight molecular complexes with carcinogens, thereby blocking their carcinogenic effects . It also modulates the expression of cytokine proteins such as NFkβ and IFNγ, which play a role in immune response . Additionally, copper chlorophyllin decreases oxidative stress by modulating cellular hydrogen peroxide levels .
Comparison with Similar Compounds
Copper chlorophyllin is unique among chlorophyll derivatives due to its water solubility and the replacement of the central magnesium atom with copper. Similar compounds include:
Chlorophyll a and b: Natural, fat-soluble chlorophylls found in plants.
Iron chlorophyllin: A derivative where the central atom is iron.
Zinc chlorophyllin: A derivative where the central atom is zinc.
Magnesium chlorophyllin: A derivative where the central atom is magnesium.
Copper chlorophyllin stands out due to its enhanced stability and solubility in water, making it more versatile for various applications.
Properties
IUPAC Name |
copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOHWBPKWVAAB-PVMVIUQGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34CuN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019293 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26317-27-1 | |
Record name | Copper chlorophyllin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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